molecular formula C8H3ClN2 B101201 4-Chlorophthalonitrile CAS No. 17654-68-1

4-Chlorophthalonitrile

Cat. No. B101201
Key on ui cas rn: 17654-68-1
M. Wt: 162.57 g/mol
InChI Key: SZSLISKYJBQHQC-UHFFFAOYSA-N
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Patent
US05049682

Procedure details

To a 1-l three-necked flask, equipped with a mechanical stirrer, a condenser with a gas outlet and an equa-pressured addition funnel, is charged 166.5 g (1 mole) of 4-chlorotetrahydrophthalonitrile and 75 g of chlorobenzene. The mixture is heated to 100°-110° C. with stirring. Bromine, 320 g (2 moles), is added dropwise into the mixture in a sub-surface manner. The red color of bromine dissipates quickly and a gas evolution starts. After about 240 g of bromine is added, the pot temperature is heated to 135° C. The addition of bromine continues until completion. The pot temperature is then raised to 165°-170° C. for 2-4 hours. During this period an additional amount of bromine, such as about 10 to 15 g, may be added to complete the conversion of 4-chlorotetrahydro-phthalonitrile. A good yield of 4-chlorophthalonitrile can be obtained by distilling out the chlorobenzene.
Name
4-chlorotetrahydrophthalonitrile
Quantity
166.5 g
Type
reactant
Reaction Step One
Quantity
75 g
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
240 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
4-chlorotetrahydro-phthalonitrile
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[Cl:1][CH:2]1[CH:9]=[CH:8][CH:5]([C:6]#[N:7])[CH:4]([C:10]#[N:11])[CH2:3]1.BrBr>ClC1C=CC=CC=1>[Cl:1][C:2]1[CH:3]=[C:4]([C:10]#[N:11])[C:5](=[CH:8][CH:9]=1)[C:6]#[N:7]

Inputs

Step One
Name
4-chlorotetrahydrophthalonitrile
Quantity
166.5 g
Type
reactant
Smiles
ClC1CC(C(C#N)C=C1)C#N
Name
Quantity
75 g
Type
solvent
Smiles
ClC1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrBr
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrBr
Step Four
Name
Quantity
240 g
Type
reactant
Smiles
BrBr
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrBr
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrBr
Step Seven
Name
4-chlorotetrahydro-phthalonitrile
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1CC(C(C#N)C=C1)C#N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
135 °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To a 1-l three-necked flask, equipped with a mechanical stirrer, a condenser with a gas outlet and an equa-pressured addition funnel
TEMPERATURE
Type
TEMPERATURE
Details
The mixture is heated to 100°-110° C.
TEMPERATURE
Type
TEMPERATURE
Details
The pot temperature is then raised to 165°-170° C. for 2-4 hours
Duration
3 (± 1) h
ADDITION
Type
ADDITION
Details
such as about 10 to 15 g, may be added

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C(C(C#N)=CC1)C#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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